4-(2,4-Difluorobenzyl)piperidine hydrochloride
Description
4-(2,4-Difluorobenzyl)piperidine hydrochloride is a piperidine derivative substituted with a 2,4-difluorobenzyl group. Its molecular formula is C₁₂H₁₄F₂N·HCl (calculated molecular weight: 261.7 g/mol) . The compound is frequently utilized in pharmaceutical research as a building block for drug candidates, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors. The 2,4-difluorobenzyl moiety enhances lipophilicity and metabolic stability, which are critical for blood-brain barrier penetration and oral bioavailability .
Properties
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-11-2-1-10(12(14)8-11)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDMJHWEHOFKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=C(C=C(C=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorobenzyl)piperidine hydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under vacuum to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorobenzyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the benzyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Scientific Research Applications
4-(2,4-Difluorobenzyl)piperidine hydrochloride, a chemical compound with the molecular formula C12H16ClF2NO, is a piperidine derivative featuring a 2,4-difluorobenzyl group. It has applications across chemistry, biology, medicine, and industry.
Chemistry
- This compound serves as an intermediate in synthesizing various organic compounds and pharmaceuticals.
- It is also utilized as a reagent in diverse organic reactions.
Biology
- This compound is studied for its potential effects on biological systems, including interactions with enzymes and receptors.
- Research has explored its potential biological activities, such as anti-cancer and anti-inflammatory properties.
Medicine
- This compound is investigated for potential therapeutic applications, particularly in developing new drugs for neurological and psychiatric disorders.
- Specifically, it has potential in treating conditions like Alzheimer's disease through cholinergic modulation.
Industry
- The compound is used in producing specialty chemicals and as a building block for complex molecules.
- It is also utilized in developing new materials and as a reference standard in analytical chemistry.
Chemical Reactions Analysis
This compound can undergo several chemical reactions:
- Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
- Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the benzyl group to a methyl group.
- Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl group, leading to the formation of various derivatives using alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
This compound is studied for its biological activities and therapeutic applications. The compound can modulate enzyme activity and receptor interactions, leading to various pharmacological effects, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
Pharmacological Applications
The compound has been explored for:
- Neurological Disorders: Its potential use in treating conditions such as Alzheimer's disease through cholinergic modulation.
- Antioxidant Properties: Research indicates that piperidine derivatives can exhibit antioxidant effects, which may contribute to their neuroprotective capabilities.
Case Studies
- Cognitive Enhancement: One study demonstrated that this compound showed significant inhibition of AChE activity in vitro. This inhibition was correlated with improved cognitive performance in rodent models.
- Neuroprotection: Another investigation assessed the compound's ability to protect neuronal cells from oxidative stress. Results indicated that it reduced markers of oxidative damage significantly compared to control groups.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares 4-(2,4-Difluorobenzyl)piperidine hydrochloride with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.
Substituent Variations and Structural Features
Table 1: Key Structural Differences
Key Observations :
- Lipophilicity: The 2,4-difluorobenzyl group in the target compound provides higher lipophilicity compared to phenoxy or trifluoromethyl substituents, favoring CNS penetration .
- Steric Effects: Phenoxy-substituted analogs (e.g., 4-(2,4-Difluorophenoxy)piperidine hydrochloride) have reduced steric hindrance, which may improve binding to flat enzymatic pockets .
Physicochemical Properties
Table 2: Calculated Physicochemical Parameters
| Compound Name | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| This compound | 1 | 3 | 3 | 12.5 |
| 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride | 2 | 4 | 4 | 21.3 |
| 4-(Trifluoromethyl)piperidine hydrochloride | 1 | 2 | 0 | 12.0 |
Analysis :
- The target compound has fewer hydrogen bond acceptors and a lower polar surface area than its oxymethyl analog, suggesting superior passive diffusion across biological membranes .
Biological Activity
4-(2,4-Difluorobenzyl)piperidine hydrochloride, with the chemical formula C12H16ClF2NO, is a piperidine derivative notable for its unique 2,4-difluorobenzyl group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, for its potential biological activities and therapeutic applications.
The compound is synthesized through the reaction of 2,4-difluorobenzyl chloride with piperidine in the presence of bases such as sodium hydroxide or potassium carbonate. The resulting product is purified to form the hydrochloride salt, which enhances its solubility and stability in biological studies.
The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects. It has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's .
Enzyme Inhibition
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in treating cognitive decline associated with Alzheimer's disease.
- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition may play a role in cognitive enhancement and neuroprotection.
Pharmacological Applications
The compound has been explored for:
- Neurological Disorders : Its potential use in treating conditions such as Alzheimer's disease through cholinergic modulation.
- Antioxidant Properties : Research indicates that piperidine derivatives can exhibit antioxidant effects, which may contribute to their neuroprotective capabilities .
Case Studies
- Cognitive Enhancement : A study demonstrated that this compound showed significant inhibition of AChE activity in vitro. This inhibition was correlated with improved cognitive performance in rodent models .
- Neuroprotection : Another investigation assessed the compound's ability to protect neuronal cells from oxidative stress. Results indicated that it reduced markers of oxidative damage significantly compared to control groups .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar piperidine derivatives:
| Compound | AChE Inhibition | BuChE Inhibition | Antioxidant Activity | Notes |
|---|---|---|---|---|
| 4-(2,4-Difluorobenzyl)piperidine HCl | High | Moderate | Significant | Potential for Alzheimer's therapy |
| 4-(4-Fluorobenzyl)piperidine HCl | Moderate | Low | Moderate | Less effective than difluoro variant |
| 4-(3-Fluorobenzyl)piperidine HCl | Low | Low | Low | Minimal biological activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2,4-difluorobenzyl)piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between piperidine and 2,4-difluorobenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaOH) to neutralize HCl byproducts. Solvents like dichloromethane or toluene are used under reflux conditions (60–80°C). Optimization can be achieved via Design of Experiments (DOE) to test variables such as molar ratios, temperature, and reaction time. Purification via recrystallization or column chromatography ensures high yield (>70%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy (¹H/¹³C, 19F): Confirms structural integrity and fluorine substitution patterns.
- Mass Spectrometry (MS) : Validates molecular weight (C₁₂H₁₄F₂N·HCl, MW 261.7 g/mol).
- X-ray Crystallography : Resolves 3D conformation using SHELX software for refinement .
- HPLC : Assesses purity (>99%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How does the difluorobenzyl moiety influence the compound’s pharmacokinetic properties in drug design?
- Methodological Answer : The 2,4-difluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Its electron-withdrawing effects increase lipophilicity (logP ~2.5), improving blood-brain barrier penetration. Comparative studies with non-fluorinated analogs show 2–3x higher bioavailability in rodent models. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity to CNS targets like serotonin receptors .
Q. What strategies resolve enantiomeric impurities in this compound synthesis?
- Methodological Answer : Chiral resolution techniques include:
- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phases.
- Diastereomeric Salt Formation : Reacts racemic mixtures with chiral acids (e.g., L-tartaric acid) for crystallization.
- Asymmetric Catalysis : Employs palladium catalysts with BINAP ligands to enforce stereochemistry during benzylation .
Q. How should researchers address contradictory data in receptor-binding assays involving this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., H₃ receptor vs. σ₁) may arise from assay conditions (e.g., radioligand choice, cell line variability). Cross-validation steps:
- Use orthogonal assays (e.g., functional cAMP vs. calcium flux).
- Compare results across species (human vs. rat receptors).
- Perform saturation binding to calculate Kd and Bmax for accurate affinity determination .
Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions. Machine learning platforms (e.g., IBM RXN) predict feasible pathways using reaction databases. Solvent effects are simulated via COSMO-RS to optimize dielectric environments for nucleophilic attacks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
